4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone
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Overview
Description
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone, also known as HFB, is a fluorinated organic compound that has been used in a variety of scientific applications. HFB is a colorless, crystalline solid that is soluble in water, alcohol, and other polar solvents. It is an important intermediate in organic synthesis and has been used in a variety of applications including the production of pharmaceuticals, agrochemicals, and other specialty chemicals. HFB is also used as a reagent in analytical chemistry and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone is not fully understood. However, it is thought to be involved in the formation of hydrogen bonds with other molecules, which can affect the solubility and reactivity of the compound. Additionally, this compound can act as a Lewis acid, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have an effect on the metabolism of certain compounds and may be involved in the regulation of gene expression. Additionally, this compound has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, this compound is relatively stable and non-toxic, making it a suitable reagent for many applications. However, this compound is not very soluble in non-polar solvents and can be difficult to handle.
Future Directions
There are many potential future directions for the use of 4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone. These include the development of new synthetic methods for the production of this compound, the use of this compound as a fluorescent probe in biological imaging, and the development of drug delivery systems based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents for use in organic synthesis.
Synthesis Methods
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone can be synthesized via a variety of methods. The most common method is the reaction of 1,2-dibromo-4-(1,1,2,4,4,4-hexafluorobutyl)benzene with sodium hydroxide. This reaction produces this compound and sodium bromide as the byproducts. Other methods for the synthesis of this compound include the reaction of 1,2-dibromo-4-(1,1,2,4,4,4-hexafluorobutyl)benzene with potassium hydroxide, the reaction of hexafluorobutane with 4-bromobenzonitrile, and the reaction of hexafluorobutane with 4-bromobenzaldehyde.
Scientific Research Applications
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone has been used in a variety of scientific research applications. It has been used as a reagent in analytical chemistry, as a catalyst in polymerization reactions, and as a starting material in organic synthesis. This compound has also been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, this compound has been used as a fluorescent probe in biological imaging and as a solubilizing agent in drug delivery systems.
properties
IUPAC Name |
[4-(1,1,2,4,4,4-hexafluorobutoxy)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O2/c18-14(10-16(19,20)21)17(22,23)25-13-8-6-12(7-9-13)15(24)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWEOMZIHNPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C(CC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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